Lactucain A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H32O7 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(3aR,4S,9aS,9bR)-4-[[(3S,3aR,4S,9aS,9bR)-3,6,9-trimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C30H32O7/c1-11-7-17(31)21-13(3)9-19(25-15(5)29(33)36-27(25)23(11)21)35-20-10-14(4)22-18(32)8-12(2)24(22)28-26(20)16(6)30(34)37-28/h7-8,16,19-20,23-28H,5,9-10H2,1-4,6H3/t16-,19-,20-,23-,24-,25+,26+,27+,28+/m0/s1 |
InChI Key |
AULGBYCWKJOWIY-KVXFZUJMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O[C@H]4CC(=C5[C@@H]([C@@H]6[C@@H]4C(=C)C(=O)O6)C(=CC5=O)C)C |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4CC(=C5C(C6C4C(=C)C(=O)O6)C(=CC5=O)C)C |
Synonyms |
lactucain A |
Origin of Product |
United States |
Definitive Structural Confirmation
X-ray Crystallography Studies for
X-ray crystallography is a powerful analytical technique that provides a precise three-dimensional model of a molecule's electron density. mdpi.com This method involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. southampton.ac.uk The resulting diffraction pattern is then used to calculate the positions of individual atoms within the crystal lattice, yielding an unambiguous atomic model. researchgate.net
Although specific X-ray crystallography data for Lactucain A is not detailed in the provided search results, the elucidation of structures for similar complex natural products, such as other sesquiterpene lactones, frequently relies on this technique for absolute configurational assignment. acs.org The process involves growing a suitable single crystal of the purified compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and exposed to an X-ray beam. southampton.ac.ukyork.ac.uk The collected diffraction data is then processed to generate an electron density map, from which the final molecular structure is determined. mdpi.com This technique is considered the gold standard for structural confirmation in chemistry. nih.gov
Biosynthetic Pathways and Precursors of Lactucain a
Proposed Biosynthetic Route Elucidation for Sesquiterpene Lactones in Lactuca Species
The creation of sesquiterpene lactones (STLs) like Lactucain A starts from the universal C15 precursor, farnesyl pyrophosphate (FPP), and proceeds through several critical intermediate stages. tandfonline.com
Formation of the Germacrene Skeleton : The pathway begins with the cyclization of FPP into germacrene A, a reaction that forms the 10-membered ring structure characteristic of germacranolides. tandfonline.comfrontiersin.org This foundational step is the gateway to the biosynthesis of most STLs, including the guaianolides. researchgate.netfrontiersin.org
Oxidation to Germacrene A Acid : The germacrene A molecule then undergoes a three-step oxidation at its C12 methyl group. tandfonline.com This entire sequence, producing germacrene A alcohol, then germacrene A aldehyde, and finally germacrene A acid (GAA), is catalyzed by a single cytochrome P450 enzyme known as Germacrene A Oxidase (GAO). tandfonline.comtechscience.com
Lactone Ring Formation to Yield Costunolide (B1669451) : A defining feature of STLs is the γ-lactone ring. This is formed when Costunolide Synthase (COS), another cytochrome P450, hydroxylates GAA at the C6 position. researchgate.netplos.org The resulting 6α-hydroxy-germacrene A acid is an unstable intermediate that spontaneously cyclizes, forming a lactone bridge between the C6 hydroxyl group and the C12 carboxyl group to yield (+)-costunolide. researchgate.netnih.gov Costunolide is a stable and pivotal intermediate that serves as the precursor for a wide variety of germacranolides, eudesmanolides, and guaianolides. researchgate.netresearchgate.net
Rearrangement to the Guaianolide Skeleton : To achieve the 5/7-fused bicyclic ring system of guaianolides, the 10-membered ring of costunolide is enzymatically rearranged. This key conversion is performed by Kauniolide (B3029866) Synthase (KLS), which transforms costunolide into kauniolide, a foundational guaianolide precursor. frontiersin.orgresearchgate.netchicproject.eu
Downstream Modifications : Following the formation of kauniolide, a series of species-specific enzymatic reactions, such as hydroxylations and acylations, create the final diverse array of guaianolides. For example, in chicory, kauniolide is converted to 8-deoxylactucin (B1214627), which is then hydroxylated by Lactucin (B167388) Synthase (LCS) to form lactucin. tandfonline.comacs.org A similar cascade of modifications is proposed to convert a kauniolide-derived precursor into the final structure of this compound in Lactuca indica.
The primary intermediates in this proposed biosynthetic route are summarized below.
| Intermediate Compound | Precursor | Product |
|---|---|---|
| Germacrene A | Farnesyl Pyrophosphate (FPP) | Germacrene A Acid |
| Germacrene A Acid | Germacrene A | Costunolide |
| Costunolide | Germacrene A Acid | Kauniolide |
| Kauniolide | Costunolide | 8-deoxylactucin and other guaianolides |
| 8-deoxylactucin | Kauniolide | Lactucin |
Identification of Key Enzymatic Steps in this compound Formation
The synthesis of this compound relies on a cascade of enzymes, primarily from the terpene synthase (TPS) and cytochrome P450 (CYP) superfamilies. While the specific enzymes for the terminal steps to this compound are still under investigation, the core enzymatic machinery has been well-established in related plants. ugent.bemdpi.com
Germacrene A Synthase (GAS) : As a sesquiterpene synthase, GAS catalyzes the first dedicated step of the pathway, converting the primary metabolite FPP into germacrene A. frontiersin.orgresearchgate.net Functional GAS enzymes have been isolated and studied in both lettuce (Lactuca sativa) and chicory (Cichorium intybus). mdpi.com In lettuce, this step is primarily handled by two isoforms, LsGAS1 and LsGAS2. nih.gov
Germacrene A Oxidase (GAO) : This enzyme is a member of the CYP71AV subfamily of cytochrome P450s and is responsible for the three-step oxidation of germacrene A to germacrene A acid. tandfonline.comtechscience.com GAO's function has been confirmed in several Asteraceae species, underscoring its essential role. plos.orgfrontiersin.org
Costunolide Synthase (COS) : Belonging to the CYP71BL subfamily, COS performs the 6α-hydroxylation of germacrene A acid, which triggers the lactone ring formation to produce costunolide. researchgate.netplos.orgnih.gov This enzyme has been identified in both lettuce (LsCOS) and chicory (CiCOS). plos.orgnih.gov
Kauniolide Synthase (KLS) : This cytochrome P450 enzyme executes the critical rearrangement of the costunolide skeleton into the guaianolide backbone of kauniolide. tandfonline.comresearchgate.net In chicory, a cluster of three active KLS genes has been discovered. frontiersin.org Blocking these genes leads to the accumulation of costunolide, confirming their function in the biosynthesis of downstream guaianolides. frontiersin.orgchicproject.eu
Downstream P450s : The vast structural diversity of guaianolides is generated by additional tailoring enzymes, which are also predicted to be cytochrome P450s. For instance, Lactucin Synthase (CiLCS) in chicory hydroxylates 8-deoxylactucin to yield lactucin. tandfonline.comacs.org It is highly likely that homologous enzymes in Lactuca indica are responsible for the specific modifications that transform a guaianolide precursor into this compound.
The functions of these key enzymes are detailed in the following table.
| Enzyme | Enzyme Class | Substrate | Product |
|---|---|---|---|
| Germacrene A Synthase (GAS) | Sesquiterpene Synthase | Farnesyl Pyrophosphate (FPP) | Germacrene A |
| Germacrene A Oxidase (GAO) | Cytochrome P450 (CYP71AV) | Germacrene A | Germacrene A Acid |
| Costunolide Synthase (COS) | Cytochrome P450 (CYP71BL) | Germacrene A Acid | Costunolide |
| Kauniolide Synthase (KLS) | Cytochrome P450 | Costunolide | Kauniolide |
| Lactucin Synthase (LCS) | Cytochrome P450 (CYP71DD) | 8-deoxylactucin | Lactucin |
Precursor Incorporation Studies in Lactuca indica L.
While specific studies using isotopically labeled precursors to trace the biosynthesis of this compound in Lactuca indica are not widely available, the foundational precursors are well-established through broader research into STL biosynthesis. frontiersin.orgwur.nl The pathway originates from the C15 compound farnesyl pyrophosphate (FPP), the universal precursor to all sesquiterpenoids. tandfonline.com
The roles of subsequent intermediates as precursors have been confirmed through genetic and biochemical experiments in related plants. The identification of enzymes like GAS, GAO, COS, and KLS confirms that germacrene A, germacrene A acid, and costunolide are essential sequential precursors for the formation of guaianolides. tandfonline.comresearchgate.netresearchgate.net For example, experiments in chicory where KLS genes were inactivated resulted in the cessation of guaianolide production and a large buildup of the precursor costunolide, providing definitive evidence for this relationship. frontiersin.orgchicproject.eu Likewise, disabling the Lactucin Synthase gene caused the accumulation of its substrate, 8-deoxylactucin. acs.org Although such specific studies have not been reported for L. indica, the presence of lactucin and other STLs in this species supports the operation of this conserved biosynthetic pathway. d-nb.info
Molecular and Genetic Basis of this compound Biosynthesis
The production of this compound is governed by a set of genes encoding the pathway's enzymes. The genetic framework has been thoroughly investigated in lettuce and chicory, which serves as a reliable model for Lactuca indica. ugent.bemdpi.com
Gene Identification : Genes for the main enzymes of the STL pathway have been cloned and functionally characterized. In lettuce, three Germacrene A Synthase genes (LsGAS1, LsGAS2, LsGAS3) have been identified. mdpi.comnih.gov Similarly, genes for Germacrene A Oxidase (GAO) and Costunolide Synthase (COS) are known from both lettuce and chicory. techscience.complos.orgnih.gov More recent work in chicory identified a gene cluster with three functional Kauniolide Synthase (CiKLS) genes and the specific Lactucin Synthase (CiLCS) gene. frontiersin.orgacs.org It is widely presumed that Lactuca indica contains orthologous genes for each of these enzymatic steps.
Spatial Gene Expression : A fascinating feature of this pathway is the physical separation of its different stages within the plant tissue. Research in lettuce revealed that while STLs accumulate in specialized latex-bearing cells known as laticifers, the genes for the early pathway enzyme LsGAS are actually expressed in adjacent vascular parenchyma cells. nih.gov In contrast, genes for later steps in chicory, such as CiKLS and CiLCS, are expressed directly within the laticifers. tandfonline.com This suggests a sophisticated metabolic model where early precursors like germacrene A are synthesized in one cell type and then transported to the laticifers for final processing and storage. tandfonline.combiorxiv.org
Regulation : The expression of genes involved in STL biosynthesis can be triggered by external stimuli, particularly by the plant defense hormone methyl jasmonate (MeJA). ugent.be This inducibility is consistent with the ecological function of bitter STLs as a defense mechanism against herbivores. researchgate.net Furthermore, the varying levels of STLs observed in different chicory varieties have been linked to the differential expression of GAS and GAO genes, highlighting that transcriptional regulation is a key factor in determining the final concentration of these compounds. frontiersin.org
Synthetic Chemistry of Lactucain a and Its Analogues
Total Synthesis Strategies Towards the Lactucain A Core Structure
While a completed total synthesis of this compound has not been prominently reported in the literature, the general strategies for the construction of the characteristic 5-7-5 fused ring system of guaianolides are well-established. These approaches provide a roadmap for a plausible synthesis of the this compound scaffold.
Retrosynthetic Analysis of the this compound Scaffold
A plausible retrosynthetic analysis of the this compound scaffold would commence by disconnecting the α-methylene-γ-lactone moiety, a common feature in many bioactive sesquiterpene lactones. This disconnection reveals a key tricyclic core. The central seven-membered ring is often the most challenging to construct. A common strategy involves the cleavage of the seven-membered ring to a more synthetically tractable bicyclic or even acyclic precursor.
One powerful approach for the formation of the guaianolide skeleton is the use of a tandem oxy-Cope/ene reaction cascade. acs.orgnih.gov This strategy would involve a suitably functionalized elemanolide-type scaffold as a key intermediate. acs.orgnih.gov Another established method involves the photochemical rearrangement of a santonin-derived precursor, which has been successfully applied to the synthesis of numerous guaianolides. nih.govacs.org
A generalized retrosynthetic approach for a guaianolide core, adaptable to this compound, is outlined below:
Figure 1: Generalized Retrosynthetic Analysis of a Guaianolide Scaffold
This strategic disassembly highlights the key challenges in the synthesis: the stereocontrolled formation of multiple chiral centers, the construction of the seven-membered carbocycle, and the installation of the reactive α-methylene-γ-lactone.
Key Stereoselective and Chemo-selective Transformations
The synthesis of complex natural products like this compound hinges on the application of highly selective chemical transformations. For the construction of the guaianolide core, several key reactions are frequently employed:
Diels-Alder Reaction: This cycloaddition is a powerful tool for the initial construction of the six-membered ring found in many precursors to guaianolides.
Ring-Closing Metathesis (RCM): RCM has become a go-to method for the formation of the seven-membered ring from a suitable diene precursor. researchgate.net
Aldol and Related Condensations: These reactions are fundamental for carbon-carbon bond formation and the introduction of key functional groups.
[4+3] Cycloaddition: This reaction can be used to directly form the seven-membered ring, offering an efficient entry into the guaianolide core. researchgate.net
Photochemical Rearrangements: As mentioned, the rearrangement of santonin (B1680769) and its derivatives has historically been a fruitful avenue to the guaianolide skeleton. nih.govacs.org
Oxy-Cope/Ene Reaction Cascade: This powerful tandem reaction allows for the stereodivergent synthesis of guaianolide epimers from a common macrocyclic precursor. acs.orgnih.gov
The stereochemical outcome of these reactions is often controlled by the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselection, leveraging the existing stereocenters in the synthetic intermediates.
Semisynthetic Modifications and Derivatization Approaches for this compound
Semisynthesis, starting from a readily available natural product, offers a more direct route to analogues of complex molecules. While specific semisynthetic studies on this compound are not extensively documented, the modification of other sesquiterpene lactones provides a clear precedent for potential derivatization strategies. mdpi.comnih.gov
The most common sites for modification in guaianolides are the reactive α-methylene-γ-lactone moiety and the various hydroxyl groups present on the carbocyclic scaffold.
Table 1: Potential Semisynthetic Modifications of the this compound Scaffold
| Reaction Type | Target Moiety | Potential Outcome | Reference for Similar Transformations |
| Michael Addition | α-Methylene-γ-lactone | Introduction of amino, thiol, or other nucleophilic groups, often leading to altered biological activity. | mdpi.com |
| Reduction | α-Methylene-γ-lactone | Saturation of the exocyclic double bond, typically reducing cytotoxicity. | nih.gov |
| Epoxidation | Double bonds | Introduction of an epoxide ring, which can be further functionalized. | |
| Acylation/Alkylation | Hydroxyl groups | Modification of polarity and steric bulk, influencing solubility and protein binding. | rsc.org |
These modifications are instrumental in probing the pharmacophore of this compound and understanding the contribution of different functional groups to its biological activity. For instance, the Michael addition of amines to the α-methylene-γ-lactone of grossheimin, another guaianolide, has been shown to produce analogues with altered cytotoxic profiles. mdpi.com
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Elucidation
The de novo synthesis of analogues allows for more profound structural changes than semisynthesis. A key strategy in this area is the replacement of the α-methylene-γ-lactone with a less reactive α-methylene-γ-lactam. nih.gov This modification allows for the tuning of the electrophilicity of the Michael acceptor, which is often implicated in the biological activity and off-target effects of sesquiterpene lactones.
The synthesis of such lactam analogues typically involves the development of a flexible synthetic route that can accommodate variations in the substituents on the lactam nitrogen. The allenic Pauson-Khand reaction has been demonstrated as a powerful method for constructing the 5,7,5-fused ring system of guaianolide lactam analogues. nih.gov
Another approach to analogue design involves simplifying the core structure while retaining key pharmacophoric elements. For example, in the case of the complex guaianolide thapsigargin, simplified analogues have been synthesized to improve synthetic accessibility and understand the minimal structural requirements for biological activity. rsc.orgnih.gov A similar strategy could be applied to this compound, focusing on the synthesis of simplified tricyclic cores to identify the essential features for its biological effects.
The data from the biological evaluation of these synthetic analogues are then used to build structure-activity relationship (SAR) models. These models are crucial for the rational design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties. For many guaianolides, the α-methylene-γ-lactone moiety is a critical determinant of biological activity. mdpi.com SAR studies on synthetic analogues help to elucidate the importance of this and other structural features. nih.gov
Pharmacological Mechanisms of Action of Lactucain a at the Molecular and Cellular Level
Investigation of Molecular Targets and Ligand Interactions
The identification of specific molecular targets is a foundational step in understanding a compound's mechanism of action. This involves a combination of computational predictions and experimental validation.
Computational, or in silico, studies serve as a preliminary screening method to predict the biological targets of natural compounds. A recent computational drug design study identified Lactucain A as a potential inhibitor of the Carbohydrate-responsive element-binding protein (ChREBP). researchgate.netnih.gov ChREBP is a crucial transcription factor that regulates the expression of genes involved in glycolysis and lipogenesis, making it a significant target in the study of metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. nih.govdrugbank.com
The in silico analysis involved molecular docking simulations to predict the binding affinity of this compound to the ChREBP protein. researchgate.net The study reported that this compound, among other phytochemicals, showed a promising binding affinity for ChREBP. researchgate.netnih.gov Subsequent molecular dynamics simulations suggested that the this compound-ChREBP complex was stable. ebiotrade.com However, it was noted that for it to be a viable drug candidate, further structural optimization through Structure-Activity Relationship (SAR) studies would be necessary to improve its pharmacokinetic properties. nih.gov
Table 1: In Silico Molecular Docking Results for Selected Phytochemicals against ChREBP (Note: This table is based on data from a computational study and represents predicted, not experimentally confirmed, values.)
| Compound | Predicted Binding Affinity (kcal/mol) | Number of Conventional Hydrogen Bonds |
| Dieckol | -10.8 | Data not specified |
| Isocorilagin | -10.6 | Data not specified |
| Stachyurin | -10.4 | Data not specified |
| This compound | -9.9 | 3 |
| Corilagin | -10.2 | Data not specified |
| Native Ligand | -7.4 | Data not specified |
| Source: Devnath, H.S. et al., Heliyon, 2025. researchgate.netnih.gov |
Direct experimental validation of a compound's interaction with its predicted targets is carried out using receptor binding and enzyme activity assays. numberanalytics.comnumberanalytics.com
Receptor Binding Assays: As of now, there are no published studies that have performed specific receptor binding assays to determine the affinity (Kd) or inhibitory constant (Ki) of this compound for ChREBP or any other specific receptor. numberanalytics.comlabome.com Such assays are essential to confirm the in silico predictions and quantify the binding interaction. env.go.jpnih.gov
Enzyme Inhibition/Activation Assays: Broader studies on extracts from Lactuca species have shown inhibitory effects on various enzymes. For instance, polysaccharides from Ulva lactuca have been shown to inhibit digestive enzymes like α-amylase and lipase. nih.gov Extracts from Lactuca anatolica and Lactuca sativa also exhibit enzyme inhibitory effects. nih.gov However, specific enzyme inhibition data for the isolated compound this compound is not available. While this compound has been noted for its potential to lower plasma glucose, the specific enzymes it targets in this process have not been elucidated through direct inhibition assays. neuroquantology.comomicsonline.orgiomcworld.com
Cellular pathway perturbation studies investigate how a compound alters the complex network of interactions within a cell. nih.govnih.gov For this compound, this research is still in its infancy. While it has been identified as a constituent of Lactuca indica, which is used in traditional medicine for various ailments, the specific cellular pathways perturbed by this compound itself have not been detailed. researchgate.netjetir.org The potential inhibition of ChREBP suggests that this compound could perturb metabolic pathways, specifically those related to glucose and lipid metabolism. nih.govmdpi.com
Receptor Binding and Enzyme Inhibition/Activation Assays
Elucidation of Signal Transduction Cascades Affected by this compound
Signal transduction cascades are the sequences of molecular events that transmit signals from a cell's exterior to its interior, resulting in a specific cellular response. genome.jp The in silico finding that this compound may target ChREBP points towards a potential influence on insulin (B600854) and glucose signaling pathways. drugbank.commdpi.com ChREBP activation is a key part of the cellular response to high glucose levels. drugbank.com By inhibiting ChREBP, this compound could theoretically interrupt the downstream signaling that leads to increased fat storage, a hypothesis that aligns with its noted antidiabetic potential. nih.govresearchgate.net However, without experimental evidence from cellular studies, the precise signal transduction cascades affected by this compound remain speculative.
Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution
Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological activity. nih.gov For this compound, a sesquiterpene lactone, the α-methylene-γ-lactone moiety is a common feature in this class of compounds and is often associated with their biological activities. acs.org A computational study has suggested that SAR analysis would be required to optimize this compound's structure to improve its pharmacokinetic properties and reduce potential toxicity, thereby enhancing its potential as a drug candidate. nih.gov At present, no specific SAR studies for this compound have been published to deconvolute its precise mechanism of action.
Preclinical Biological Activities of Lactucain a in in Vitro Systems and Animal Models
In Vitro Efficacy and Selectivity Profiling of Lactucain A
In vitro studies are fundamental in preclinical research, providing initial insights into the biological activity of a compound at a cellular level. These assays are crucial for determining whether a compound warrants further investigation in more complex living systems.
Cellular Bioassays for Antiproliferative and Antitumor Activities (e.g., as explored for Lactucain B)
The potential of sesquiterpene lactones, including dimeric guaianolides, as antiproliferative agents has been an area of active research. nih.govnih.govcapes.gov.brresearchgate.net These compounds have been investigated for their cytotoxic effects against various cancer cell lines. nih.govnih.govcapes.gov.brresearchgate.net However, there is a notable absence of published data from cellular bioassays specifically evaluating the antiproliferative and antitumor activities of this compound. Studies on related compounds have shown that guaianolide dimers can exhibit cytotoxicity against human hepatoma cell lines, but these findings are not directly attributable to this compound. nih.gov
Assessment of Anti-inflammatory and Antioxidant Modulations in Cell Lines
Sesquiterpene lactones as a class are recognized for their anti-inflammatory and antioxidant properties. impactfactor.orgnih.govresearchgate.netresearchgate.netacs.orgtandfonline.commdpi.comnih.gov Methodologies to assess these effects in vitro often include measuring the inhibition of nitric oxide (NO) production in cell lines like RAW 264.7 macrophages or evaluating free-radical scavenging capabilities through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test. nih.govresearchgate.net Despite the known activities of this chemical class, specific data from such in vitro assays for this compound are not available in the current body of scientific literature. Research has been conducted on extracts of Lactuca species, which contain a variety of compounds, but this does not provide specific insights into the activity of this compound alone. researchgate.netacgpubs.orgresearchgate.net
In Vivo Efficacy Studies in Non-Human Animal Models
Following initial in vitro screening, promising compounds are often advanced to in vivo studies to understand their effects within a living organism. These studies are critical for evaluating the efficacy and physiological response to a compound in the context of a whole biological system.
Efficacy Evaluation in Animal Models of Metabolic Disorders (e.g., diabetes mellitus)
The investigation of natural products for the management of metabolic disorders has led to the in vivo testing of various plant-derived compounds. researchgate.net In the context of diabetes, animal models, such as streptozotocin (B1681764) (STZ)-induced diabetic rats, are commonly used to assess the hypoglycemic effects of test substances. doc-developpement-durable.orgresearchgate.net It has been reported that this compound, along with Lactucain B and C, contributes to the plasma glucose-lowering effect observed with extracts from Lactuca indica. iomcworld.com One study noted that this compound was found to have significant hypoglycemic activity in animal models. scispace.com However, the primary research article that isolated and tested this compound did not highlight it as having significant antidiabetic activity in their in vivo models, instead pointing to Lactucain C and lactucaside. nih.gov Detailed findings from in vivo studies specifically focusing on this compound's efficacy in animal models of metabolic disorders remain to be published.
Below is a table summarizing the findings for compounds isolated from Lactuca indica in a study using STZ-diabetic rats.
| Compound | Hypoglycemic Activity in STZ-diabetic rats | Reference |
| This compound | Not reported as significant | nih.gov |
| Lactucain B | Not reported as significant | nih.gov |
| Lactucain C | Significant | nih.govdoc-developpement-durable.org |
| Lactucaside | Significant | nih.govdoc-developpement-durable.org |
Assessment of Biological Responses in Specific Disease Models (e.g., tumor xenograft models, inflammatory models)
Tumor xenograft models, where human tumor cells are implanted into immunocompromised animals, are a standard tool in preclinical oncology research to evaluate the in vivo antitumor efficacy of a compound. mdpi.comoaepublish.comnih.govresearchgate.net Similarly, various animal models are employed to assess the in vivo anti-inflammatory activity of novel substances. acs.orgnih.govresearchgate.net While other sesquiterpene lactones have been investigated in such models, there is currently no published scientific evidence detailing the assessment of this compound in tumor xenograft or specific in vivo inflammatory models. The in vivo biological response to this compound in these specific disease contexts remains an uninvestigated area of research.
Advanced Analytical and Bioanalytical Methodologies for Lactucain a Research
Development of Quantitative Chromatographic Methods for Lactucain A in Research Samples
Quantitative analysis of this compound and related sesquiterpene lactones in research samples, particularly from plant matrices, relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS), is a primary method for achieving accurate and precise quantification.
The development of a robust quantitative method involves several critical steps. First, an efficient extraction of the analyte from the sample matrix, such as Lactuca species, is performed, often using solvents like methanol (B129727) or acetone. researchgate.net This is followed by separation using a suitable HPLC column, typically a reversed-phase column (e.g., C18). The mobile phase composition, usually a gradient of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good separation of the target analyte from other co-extracted compounds. akjournals.comakjournals.com
For detection and quantification, a Diode Array Detector (DAD) can be used for UV absorbance measurement, but for higher selectivity and sensitivity, Mass Spectrometry (MS) is preferred. mdpi.com In HPLC-MS/MS methods, specific precursor-to-product ion transitions for the analyte are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and minimizes matrix interference. akjournals.comakjournals.com Method validation is crucial and typically includes assessment of linearity, precision, accuracy, and stability to ensure the reliability of the quantitative data. akjournals.comakjournals.com For instance, a validated HPLC-MS/MS method for seven sesquiterpene lactone glucosides in Ixeris dentata demonstrated good linearity (R² > 0.9996), precision (RSD < 2.24%), and accuracy (96.30–102.77%). akjournals.comakjournals.com
Table 1: Exemplary Chromatographic Conditions for Analysis of Related Sesquiterpene Lactones
| Chromatographic Technique | Stationary Phase (Column) | Mobile Phase (Gradient) | Detection Method | Reference Compound Class |
|---|---|---|---|---|
| HPLC-MS/MS | C18 column | Water with formic acid and Acetonitrile | Tandem Mass Spectrometry (MRM mode) | Sesquiterpene Lactone Glucosides |
| UHPLC-HR-ESI-Orbitrap/MS | Not specified | Not specified | High-Resolution Mass Spectrometry | Sesquiterpene Lactones |
| HPLC-DAD-MS | Not specified | Not specified | Diode Array Detector & Mass Spectrometry | Sesquiterpene Lactones & Phenolics |
Mass Spectrometry-Based Approaches for this compound Metabolite Profiling and Identification in Biological Matrices (excluding human samples)
Understanding the metabolism of this compound in biological systems, such as in plants or soil organisms, is critical for assessing its biotransformation and environmental fate. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the cornerstone for metabolite profiling and identification. tandfonline.comnih.gov High-resolution mass spectrometry (HRMS) instruments, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are invaluable for this purpose as they provide accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their metabolites. mdpi.comredalyc.orgd-nb.info
A typical workflow involves exposing a biological system (e.g., lettuce, Lactuca sativa) to the compound and collecting samples over time. d-nb.info After extraction, samples are analyzed by LC-HRMS. The data is then processed using specialized software to find potential metabolites by searching for predicted metabolic transformations (e.g., oxidation, hydrolysis, conjugation) relative to the parent drug. A study on pharmaceutical metabolites in lettuce (Lactuca sativa) and earthworms (Eisenia fetida) successfully used an LC-qTOF system to identify metabolites resulting from reactions like hydroxylation, decarboxylation, acetylation, and glucosidation. d-nb.info
The structural elucidation of these potential metabolites is achieved by analyzing their fragmentation patterns (MS/MS spectra). Comparison of these fragments with those of the parent compound helps to pinpoint the site of metabolic modification. For sesquiterpene lactones, common metabolic reactions include hydroxylation, hydration, carboxylation, and methylation. tandfonline.comnih.gov
Table 2: Common Metabolic Reactions for Sesquiterpene Lactones Identified via Mass Spectrometry
| Metabolic Reaction | Description | Mass Change |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group | +16 Da |
| Hydration | Addition of a water molecule (H₂O) | +18 Da |
| Carboxylation | Addition of a carboxyl (-COOH) group, often via oxidation of a methyl or alcohol group | +44 Da (from -CH₃) |
| Glucosidation | Addition of a glucose molecule | +162 Da |
| Acetylation | Addition of an acetyl (-COCH₃) group | +42 Da |
Spectrophotometric and Electrochemical Techniques for Research Applications
While chromatography and mass spectrometry offer high specificity, spectrophotometric and electrochemical techniques can serve as valuable complementary tools in research applications, often for screening or bulk property analysis.
Spectrophotometric Techniques: UV-Visible spectrophotometry is a widely accessible technique used in research involving plant extracts containing this compound and other secondary metabolites. Although it generally lacks the specificity to quantify this compound directly in a complex mixture, it is frequently employed in assays to determine the total antioxidant capacity of an extract. For example, the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay measures the change in absorbance at a specific wavelength (e.g., 517 nm) as the DPPH radical is quenched by antioxidants in the sample. Research on Lactuca indica, from which this compound was isolated, utilized this method to test the antioxidant activity of the plant's extracts. Similarly, spectrophotometry is used to measure product formation in enzyme inhibition assays, such as the quantification of reduced sugars at 540 nm in α-amylase inhibition studies. researchgate.net
Electrochemical Techniques: Electrochemical methods offer high sensitivity, rapid analysis, and potential for miniaturization. frontiersin.org Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are used to study the redox properties of electroactive molecules. tuiasi.ro While specific applications for the direct electrochemical detection of this compound are not widely documented, the principle is applicable. This compound possesses functional groups that could be electrochemically active (e.g., reducible or oxidizable moieties). A hypothetical application would involve developing a sensor with a modified electrode surface that facilitates the selective oxidation or reduction of this compound. uj.ac.za The resulting current, measured at a specific potential, would correlate with the concentration of the analyte. Such sensors have been developed for a wide range of organic compounds and could be adapted for this compound research for rapid screening purposes. tuiasi.roazosensors.com
Future Directions and Research Gaps in Lactucain a Investigation
Unexplored Biological Targets and Mechanistic Complexities of Lactucain A
While the full spectrum of this compound's biological activity is largely uncharted, initial computational research has provided a promising, albeit narrow, starting point. An in-silico study identified this compound as a potential inhibitor of the Carbohydrate-Response Element-Binding Protein (ChREBP). nih.gov ChREBP is a crucial transcription factor that regulates genes involved in de novo lipogenesis, making it a target of interest for metabolic diseases like nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes. nih.govmdpi.com The proposed mechanism involves the inhibition of ChREBP overexpression, which would in turn suppress the synthesis of fatty acids in the liver. nih.gov
However, these findings are purely computational and represent a significant research gap; they require substantial validation through in vitro and in vivo experimental models. Furthermore, the regulation of ChREBP is known to be complex, involving processes like phosphorylation, dephosphorylation, and glucose-induced translocation from the cytosol to the nucleus. nih.gov A critical future task is to determine if this compound interacts directly with ChREBP and to elucidate the precise molecular mechanism of this interaction within the complex regulatory network of the protein.
Beyond ChREBP, it is highly probable that this compound has other biological targets. Related sesquiterpene lactones, such as Lactucain C, have been noted for anti-inflammatory and antioxidant activities, suggesting that this compound may modulate similar pathways. ontosight.ai The characteristic α,β-unsaturated carbonyl group present in the lactone ring of many sesquiterpene lactones is known to react with nucleophilic residues, such as cysteine in proteins, via Michael-type addition. researchgate.net This chemical reactivity suggests that this compound could form covalent bonds with a variety of proteins, a common mechanism for this class of compounds that has yet to be explored for this compound specifically. Identifying these potential protein targets is a key area for future research.
Table 1: Potential and Known Research Areas for this compound and Related Compounds
| Compound/Class | Known/Predicted Activity | Implied Research Direction for this compound |
|---|---|---|
| This compound | Potential ChREBP inhibitor (in-silico) nih.gov | In vitro & in vivo validation; mechanistic studies on interaction with ChREBP. |
| Lactucain C | Anti-inflammatory, antioxidant, cytotoxic ontosight.ai | Investigation of this compound's effects on inflammatory and oxidative stress pathways. |
| Sesquiterpene Lactones (general) | Alkylation of proteins via Michael addition researchgate.net | Proteomic-based identification of covalent binding partners of this compound. |
Innovations in Synthetic Strategies and Analog Generation for Enhanced Research Tool Development
A major impediment to the comprehensive biological investigation of this compound is the lack of a published total synthesis. Currently, researchers are dependent on its extraction and purification from natural sources like Lactuca indica, a process that can be low-yielding and laborious. acgpubs.org The development of a robust and scalable synthetic strategy is a critical future objective.
A total synthesis would serve several essential purposes:
Structural Confirmation: It would provide unambiguous confirmation of the stereochemical and structural assignment of the natural product.
Material Supply: It would generate a reliable and sufficient supply of this compound for extensive biological and pharmacological testing, overcoming the limitations of natural extraction.
Analog Generation: Crucially, a synthetic route would open the door to the rational design and creation of structural analogs.
The generation of analogs is fundamental for developing enhanced research tools. By systematically modifying the functional groups of the this compound scaffold, researchers could conduct structure-activity relationship (SAR) studies. For instance, analogs could be designed to improve binding affinity and selectivity for a specific target like ChREBP or to reduce potential off-target effects. Furthermore, synthetic chemistry allows for the introduction of chemical tags or reporter groups (e.g., biotin, fluorescent dyes) into the molecule. Such tagged analogs are invaluable tools for "pull-down" experiments and imaging studies aimed at definitively identifying the cellular binding partners and localizing the compound within cells.
Integration of Omics Technologies for Comprehensive Biological Profiling
To move beyond a single-target hypothesis, a holistic understanding of this compound's biological effects is necessary. The integration of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve this. nih.govnih.govresearchgate.net These high-throughput methods provide a global snapshot of the changes occurring within a biological system in response to a chemical perturbation. humanspecificresearch.org
A key future research direction would involve treating relevant biological models (e.g., human liver cell lines) with this compound and applying a multi-omics workflow:
Transcriptomics (RNA-seq): This would reveal which genes are up- or down-regulated by this compound, providing insights into the affected signaling pathways and cellular processes at the transcriptional level.
Proteomics: This would identify changes in protein abundance and post-translational modifications, offering a functional view of the cellular response and helping to identify direct or indirect targets.
Metabolomics: This would analyze shifts in the cellular metabolite profile, elucidating how this compound impacts metabolic networks, such as lipid and glucose metabolism, which would be particularly relevant given its putative link to ChREBP. nih.gov
By integrating these datasets, researchers can construct a comprehensive biological profile of this compound. nih.gov This systems-biology approach can uncover novel mechanisms of action, identify unanticipated off-target effects, and generate new, testable hypotheses about the compound's function, as has been demonstrated in the study of other plant metabolic networks. nih.gov
Addressing Knowledge Gaps in this compound Biosynthetic Pathways and Regulation
While this compound has been isolated from Lactuca species, the precise biosynthetic pathway that produces it remains largely uncharacterized. acgpubs.org It is known to be a sesquiterpenoid, a class of terpenoids derived from the C15 precursor farnesyl diphosphate (B83284) (FPP). naturalproducts.netnih.gov In lettuce, the biosynthesis of sesquiterpene lactones (STLs) is known to proceed through the cyclization of FPP by germacrene A synthase (GAS) to form germacrene A, which is then converted to a core STL precursor, costunolide (B1669451). nih.gov
The primary knowledge gap lies in the specific enzymatic steps that tailor the common costunolide precursor into the unique guaianolide structure of this compound. Identifying the specific cytochrome P450 monooxygenases, reductases, and glycosyltransferases responsible for the final structural decorations is a significant challenge for future research.
Furthermore, the regulation of this pathway is completely unknown. Studies on other secondary metabolite pathways in lettuce, such as those for flavonoids and carotenoids, have revealed complex regulatory networks involving light and phytohormones like abscisic acid (ABA). nih.govfrontiersin.orgmdpi.com It is plausible that the biosynthesis of this compound is similarly regulated. Future research should aim to:
Identify the complete set of genes and enzymes in the this compound biosynthetic pathway using a combination of genomic and transcriptomic approaches.
Investigate how environmental cues (e.g., light, stress) and endogenous signals (e.g., hormones) affect the expression of these biosynthetic genes.
Discover the specific transcription factors that control the this compound biosynthetic pathway.
Elucidating this pathway and its regulation could enable metabolic engineering approaches to increase the production of this compound in its native plant or in heterologous systems like yeast, providing a sustainable alternative to chemical synthesis for producing the compound for research.
Q & A
Q. What standardized protocols are recommended for isolating Lactucain A from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography, HPLC). Critical parameters include solvent polarity, temperature control, and column calibration to minimize degradation. Purity validation requires spectral analysis (NMR, MS) and comparison with reference standards .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used. Method validation should include limits of detection (LOD), quantification (LOQ), and specificity testing against structurally similar compounds. Nuclear magnetic resonance (NMR) can confirm structural integrity post-isolation .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, or pH extremes) with periodic sampling. Analytical techniques like HPLC track degradation products, while kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Controls must account for solvent interactions .
Advanced Research Questions
Q. What experimental frameworks are optimal for resolving contradictions in reported bioactivity data for this compound?
Systematic reviews and meta-analyses can identify confounding variables (e.g., cell line variability, purity levels). Comparative studies using standardized assays (e.g., dose-response curves in in vitro models) and orthogonal validation (e.g., gene expression profiling) help reconcile discrepancies .
Q. How can researchers design experiments to elucidate the molecular mechanism of this compound’s activity?
A multi-omics approach integrates transcriptomics, proteomics, and metabolomics data. Target deconvolution strategies, such as affinity chromatography coupled with MS, identify binding partners. Pharmacological inhibition or CRISPR-based gene editing validates candidate pathways .
Q. What methodologies address challenges in optimizing this compound yield during extraction without compromising stability?
Factorial design (e.g., Box-Behnken or central composite design) evaluates interactions between variables (solvent ratio, temperature, extraction time). Response surface methodology (RSM) identifies optimal conditions. Real-time stability monitoring ensures yield-stability balance .
Q. How should pharmacokinetic studies of this compound be structured to ensure translatability to in vivo models?
Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, metabolism, and excretion (ADME). In vivo studies should measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. Interspecies scaling accounts for metabolic differences .
Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible research?
Implement quality-by-design (QbD) principles, including raw material standardization and process analytical technology (PAT). Statistical process control (SPC) charts monitor critical quality attributes (CQAs), such as purity and potency, across batches .
Methodological Considerations
- Data Contradiction Analysis : Apply triangulation by cross-validating results using multiple assays (e.g., enzymatic vs. cell-based assays) and independent datasets. Document experimental conditions rigorously (e.g., pH, temperature) to identify outliers .
- Ethical and Reproducibility Standards : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Pre-register experimental protocols on platforms like Bio-protocol to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
